molecular formula C21H17ClFNO2 B11495230 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-chlorophenyl)-1-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11495230
M. Wt: 369.8 g/mol
InChI Key: YXRBZFPXBRDLCH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(4-fluorophenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound characterized by the presence of both chlorine and fluorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(4-fluorophenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(4-fluorophenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-Chlorophenyl)-1-(4-fluorophenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(4-fluorophenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol
  • Bis-(4-fluorophenyl)-(4-pyridyl) methanol

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-1-(4-fluorophenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione exhibits unique chemical properties due to the presence of both chlorine and fluorine atoms.

Properties

Molecular Formula

C21H17ClFNO2

Molecular Weight

369.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(4-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H17ClFNO2/c22-14-6-4-13(5-7-14)17-12-20(26)24(16-10-8-15(23)9-11-16)18-2-1-3-19(25)21(17)18/h4-11,17H,1-3,12H2

InChI Key

YXRBZFPXBRDLCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

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